[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester
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Overview
Description
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester is an organic compound with the molecular formula C13H20O6 It is a derivative of malonic acid and is known for its unique structure, which includes an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester typically involves the reaction of diethyl malonate with an appropriate oxane derivative under controlled conditions. One common method involves the use of a base such as sodium ethoxide to deprotonate diethyl malonate, followed by the addition of the oxane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl malonate derivatives, while reduction can produce diethyl 2-[1-(oxan-2-yloxy)propan-2-yl]propanedioate.
Scientific Research Applications
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester involves its interaction with various molecular targets. The oxane ring and ester groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ability to form stable intermediates makes it valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl isopropylidenemalonate: Another derivative of malonic acid with a different substituent, used in organic synthesis.
Diethyl [1-(tetrahydro-2H-pyran-2-yloxy)-2-propanylidene]malonate: A closely related compound with a similar structure and reactivity.
Uniqueness
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other malonate derivatives may not be suitable.
Properties
IUPAC Name |
diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-4-18-14(16)13(15(17)19-5-2)11(3)10-21-12-8-6-7-9-20-12/h12H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSPILOSKJBKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)COC1CCCCO1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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